5beta-Dihydrocortisol-d6

Description

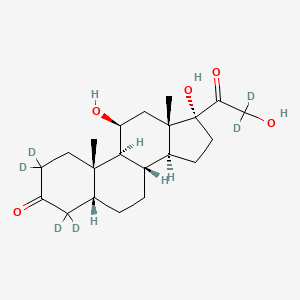

Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2 |

InChI Key |

ACSFOIGNUQUIGE-LQWLGBLNSA-N |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 5beta Dihydrocortisol D6

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The introduction of six deuterium atoms into the 5β-dihydrocortisol structure can be achieved through several synthetic approaches. These methods range from direct exchange reactions on the steroid nucleus to the use of deuterated reagents during key reductive steps. The choice of pathway depends on the desired labeling pattern and the required isotopic purity.

One common strategy involves the catalytic reduction of a cortisol precursor using deuterium gas (D₂). This method typically targets the double bond in the A-ring of the steroid. For the synthesis of 5β-Dihydrocortisol-d6, the reduction of the 4,5-double bond of cortisol must be stereoselective to yield the desired 5β configuration.

Another prevalent technique is the use of deuterated reducing agents. For instance, sodium borodeuteride (NaBD₄) can be used to introduce deuterium. A plausible pathway involves the reduction of an appropriate cortisol intermediate. Furthermore, hydrogen-deuterium exchange reactions under basic or acidic conditions using deuterium oxide (D₂O) can replace labile protons with deuterium, particularly those on carbon atoms adjacent to carbonyl groups. nih.gov

A more complex but highly specific method involves building the steroid structure from smaller, pre-labeled fragments. For example, a deuterated isopropenyl anion, prepared from commercially available deuterated acetone (B3395972) (e.g., [1,1,1,3,3,3-2H6]acetone), can be used as a building block in a multi-step synthesis, a strategy employed for other complex deuterated steroids. nih.govrsc.org This approach offers precise control over the location of the deuterium labels.

| Synthetic Method | Key Reagents | Mechanism | Potential Deuteration Sites |

| Catalytic Deuteration | Deuterium gas (D₂), Catalyst (e.g., Pd/C) | Addition of deuterium across a double bond | C4, C5 |

| Deuteride Reduction | Sodium borodeuteride (NaBD₄) | Reduction of carbonyl groups or conjugated systems | C3, C20, and potentially other sites depending on the precursor |

| H/D Exchange | Deuterium oxide (D₂O), Acid or Base catalyst | Exchange of acidic protons (alpha to carbonyls) with deuterium | C2, C4, C21 |

| Synthesis from Labeled Precursors | Deuterated building blocks (e.g., d6-acetone) | Incorporation of a labeled fragment into the steroid skeleton during total synthesis | Specific, non-exchangeable positions determined by the synthesis plan |

This table presents potential synthetic strategies for deuterium incorporation based on established methods for steroid labeling.

Analytical Characterization of Deuterated Steroids for Research Purity

Mass Spectrometry (MS) is the most direct method for confirming deuteration. The mass spectrum of 5β-Dihydrocortisol-d6 will show a molecular ion peak that is six mass units higher than that of its unlabeled analog. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, verifying that the mass increase is due to the replacement of six hydrogen atoms with six deuterium atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard for this analysis. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR (Proton NMR) is used to confirm the absence of proton signals at the specific sites of deuteration.

²H NMR (Deuterium NMR) can be used to directly detect the deuterium atoms and confirm their positions within the steroid skeleton.

¹³C NMR can also show subtle shifts and changes in signal splitting at carbons bonded to deuterium, providing further structural confirmation.

Isotope Ratio Mass Spectrometry (IRMS) , specifically Gas Chromatography/Thermal Conversion/Isotope Ratio Mass Spectrometry (GC/TC/IRMS), can be used to determine the precise deuterium/hydrogen (D/H) ratio, providing an accurate measure of isotopic enrichment. nih.govresearchgate.net

The combination of these techniques ensures that the synthesized 5β-Dihydrocortisol-d6 meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in sensitive analytical methods. sigmaaldrich.com

| Analytical Technique | Purpose | Expected Result for 5β-Dihydrocortisol-d6 |

| Mass Spectrometry (MS) | Confirms molecular weight and successful deuterium incorporation. | Molecular ion peak shifted by +6 m/z units compared to the unlabeled compound. |

| High-Resolution MS (HRMS) | Determines exact elemental composition. | Confirms the formula C₂₁H₂₆D₆O₅. |

| ¹H NMR Spectroscopy | Confirms location of deuterium by observing the absence of protons. | Disappearance of proton signals at the labeled positions. |

| ²H NMR Spectroscopy | Directly detects and confirms the location of deuterium atoms. | Signals appear corresponding to the specific chemical environments of the deuterium atoms. |

| HPLC | Assesses chemical purity. | A single major peak indicating the absence of chemical impurities. |

| GC/TC/IRMS | Measures the precise isotopic enrichment (D/H ratio). | A high D/H ratio consistent with the desired level of isotopic labeling. |

This table summarizes the key analytical methods used to characterize deuterated steroids and the expected outcomes for confirming the identity and purity of 5β-Dihydrocortisol-d6.

Role of 5beta Dihydrocortisol D6 in Elucidating Steroid Metabolic Pathways

Investigation of Steroid 5β-Reductase (AKR1D1) Activity and Substrate Specificity

The enzyme steroid 5β-reductase, officially known as aldo-keto reductase family 1 member D1 (AKR1D1), is a pivotal player in steroid hormone metabolism. It catalyzes the reduction of the double bond at the C4-C5 position of the A-ring of various steroid hormones, including cortisol. This conversion is a critical step in their catabolism and inactivation. The use of stable isotope-labeled compounds is instrumental in characterizing the function and specificity of this enzyme.

Enzymatic Reduction of Cortisol to 5beta-Dihydrocortisol

The conversion of cortisol to 5beta-dihydrocortisol by AKR1D1 is a key reaction in the metabolic clearance of glucocorticoids. In this NADPH-dependent reaction, AKR1D1 introduces a cis-fusion of the A and B rings of the steroid nucleus, leading to the formation of the 5-beta isomer. While 5beta-Dihydrocortisol-d6 is primarily used as an internal standard for the accurate measurement of the reaction's product, kinetic studies on the wild-type AKR1D1 enzyme with the natural substrate, cortisol, provide fundamental data on the enzyme's efficiency. These studies are essential for understanding the rate at which cortisol is committed to this inactivating pathway.

| Substrate | Enzyme | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Cortisol | AKR1D1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.4 x 104 |

This table presents the steady-state kinetic parameters for the reduction of cortisol by human AKR1D1. The data is sourced from studies on the enzyme's substrate specificity.

Kinetic Studies of Enzyme Variants and Isoforms

The human AKR1D1 gene can undergo alternative splicing, leading to the expression of different protein isoforms, including AKR1D1-001, AKR1D1-002, and AKR1D1-006. nih.govbiorxiv.org These variants exhibit differential metabolic activities, which can have significant physiological consequences. Studies comparing the ability of these isoforms to metabolize glucocorticoids have revealed important functional distinctions. For instance, the full-length isoform, AKR1D1-002, is the most efficient at metabolizing cortisol. biorxiv.orgresearchgate.net In contrast, other variants like AKR1D1-001 and AKR1D1-006 show significantly reduced or no activity towards cortisol. biorxiv.orgresearchgate.net

In such comparative kinetic studies, this compound would be an invaluable tool. By adding a known amount of the labeled standard to the reaction mixture, researchers can accurately quantify the amount of 5beta-dihydrocortisol produced by each enzyme variant using LC-MS. This allows for a precise determination of their respective cortisol-metabolizing capacities.

| AKR1D1 Isoform | Substrate | Metabolic Activity (Cortisol Clearance) |

|---|---|---|

| AKR1D1-002 | Cortisol | Efficient |

| AKR1D1-001 | Cortisol | Not metabolized |

| AKR1D1-006 | Cortisol | Not metabolized |

This table summarizes the differential metabolic activity of AKR1D1 splice variants towards cortisol, as determined by in vitro studies. biorxiv.orgresearchgate.net

Contribution to Understanding Glucocorticoid Catabolism and Inactivation

The 5-beta reduction of cortisol is a crucial initial step in its catabolic cascade. The product, 5beta-dihydrocortisol, along with its 5-alpha isomer, are subsequently converted to tetrahydro metabolites (e.g., 5beta-tetrahydrocortisol) by 3-alpha-hydroxysteroid dehydrogenases. These tetrahydro derivatives have a significantly lower affinity for the glucocorticoid receptor, rendering them biologically inactive. nih.gov Therefore, the activity of AKR1D1 plays a direct role in terminating the physiological actions of cortisol.

Analysis of Steroidogenesis and Metabolite Flux through Tracer Studies

Tracer studies using stable isotope-labeled compounds are a cornerstone of metabolic research, enabling the elucidation of pathway dynamics and the quantification of metabolite flux. nih.govnih.gov In the context of steroidogenesis, introducing a labeled precursor, such as deuterium-labeled cortisol, into a biological system (in vivo or in vitro) allows researchers to trace the metabolic fate of the precursor through various enzymatic conversions.

While direct tracer studies commencing with this compound are less common as it is a downstream metabolite, its role as a stable isotope-labeled internal standard is paramount in these experiments. When a labeled precursor like cortisol-d4 is administered, the subsequent appearance of labeled metabolites, including 5beta-dihydrocortisol-d4, can be accurately quantified against the added this compound standard. This allows for the determination of the rate of flux through the 5-beta reduction pathway. Such studies are invaluable for understanding how various physiological conditions or pharmacological interventions affect the intricate network of steroid hormone synthesis and degradation.

| Tracer Administered | Labeled Metabolite Measured | Internal Standard Used | Information Gained |

|---|---|---|---|

| Cortisol-d4 | 5beta-Dihydrocortisol-d4 | This compound | Rate of cortisol flux through the 5β-reductase pathway |

| Cortisol-d4 | Tetrahydrocortisol-d4 | Tetrahydrocortisol-d6 | Overall rate of cortisol inactivation via the 5β-pathway |

This conceptual table illustrates the design of a tracer study to measure metabolite flux in glucocorticoid catabolism. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the labeled metabolites.

Advanced Analytical Applications in Steroid Metabolomics

Mass Spectrometry-Based Quantification of Steroids and Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the reference method for steroid analysis, largely supplanting traditional immunoassays. nih.gov Immunoassays, while accessible, can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to inaccurate measurements, especially at low concentrations. nih.gov LC-MS/MS methods overcome these limitations by offering superior specificity and sensitivity, allowing for the simultaneous quantification of a broad panel of steroids from a small sample volume. nih.govsynnovis.co.uk

The development of a robust LC-MS/MS assay for steroid profiling involves several critical steps. The process begins with sample preparation, which is essential for removing interfering substances from complex biological matrices like serum, plasma, or urine. thermofisher.com Common techniques include:

Protein Precipitation: A straightforward method to remove the bulk of proteins from the sample. nih.gov

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to separate steroids from the aqueous sample matrix. nih.govnih.gov

Solid-Phase Extraction (SPE): A highly effective and automatable technique that uses a solid sorbent to isolate steroids and remove matrix components. nih.govthermofisher.com

Following extraction, the analytes are separated chromatographically before being introduced into the mass spectrometer. The chromatographic separation is crucial for resolving isomers that cannot be differentiated by the mass spectrometer alone. thermofisher.com Detection is typically performed on a triple quadrupole mass spectrometer, which offers high sensitivity and specificity through a technique known as Selected Reaction Monitoring (SRM). thermofisher.comthermofisher.com

The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose, and 5beta-Dihydrocortisol-d6 serves as an exemplary SIL-IS in steroid metabolomics. medchemexpress.com

An internal standard is a compound added to a sample in a known quantity before processing to correct for variability during the analytical workflow. This compound is the deuterium-labeled form of the endogenous cortisol metabolite, 5beta-Dihydrocortisol. medchemexpress.com Its function is to mimic the behavior of the native (non-labeled) analyte throughout the entire analytical process, including extraction, chromatography, and ionization.

Because this compound is chemically and physically almost identical to its endogenous counterpart, it experiences similar losses during sample preparation and similar ionization suppression or enhancement effects in the mass spectrometer's ion source. synnovis.co.uk However, due to the mass difference imparted by the six deuterium (B1214612) atoms, the mass spectrometer can detect the internal standard and the target analyte as two distinct entities. By calculating the ratio of the analyte's signal response to the internal standard's signal response, analysts can correct for experimental variations and achieve highly accurate and precise quantification. This approach is critical for reliable steroid profiling in both clinical research and diagnostics. nih.govsynnovis.co.uk

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the MS technique that provides the high selectivity and sensitivity required for steroid quantification in complex samples. nih.gov The process involves two stages of mass filtering:

Q1 (First Quadrupole): Selects the specific precursor ion (the protonated molecule, [M+H]⁺) of the target steroid.

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

Q3 (Third Quadrupole): Selects a specific, characteristic product ion from the fragments generated in Q2.

This precursor-to-product ion transition is highly specific to the chemical structure of the analyte. For 5beta-Dihydrocortisol, fragmentation patterns have been studied to identify the most stable and abundant product ions for use in quantitative methods. researchgate.netnih.gov The transition from the precursor ion to the selected product ion is monitored by the detector. By optimizing these SRM transitions for each steroid in a panel, including their corresponding deuterated internal standards, the method can achieve minimal background noise and maximum sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Cortisol | 363.1 | 121.1 | Primary transition used for quantification. nih.gov |

| Cortisone | 361.2 | 163.1 | Represents a common glucocorticoid metabolite. |

| Cortisol-d4 | 367.2 | 121.1 | Common internal standard; product ion is often the same as the unlabeled analyte. nih.gov |

| 5beta-Dihydrocortisol | 365.2 | 311.2 | Illustrative transition based on its structure. |

| This compound | 371.2 | 317.2 | Hypothetical transition for the deuterated internal standard. |

Chromatographic Separation Techniques for Structural Isomers

A significant challenge in steroid metabolomics is the existence of numerous structural isomers—compounds that have the same molecular weight but different spatial arrangements. These isomers often have distinct biological activities, making their individual measurement essential. Since a mass spectrometer cannot distinguish between isobaric compounds, chromatographic separation prior to MS detection is indispensable. thermofisher.comthermofisher.com

The development of an effective HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is crucial for resolving steroid isomers. thermofisher.com Key parameters that are optimized include the stationary phase (column chemistry), mobile phase composition, and gradient elution profile.

Stationary Phase: While traditional reversed-phase C18 columns are widely used, other chemistries can provide alternative selectivity. For instance, biphenyl (B1667301) phases have been shown to offer enhanced resolution for aromatic and moderately polar analytes, including certain steroid isomers. thermofisher.comthermofisher.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. synnovis.co.ukthermofisher.com The choice of organic solvent can significantly impact selectivity. Additives like formic acid or ammonium (B1175870) fluoride (B91410) are often included to improve peak shape and promote ionization in the MS source. nih.govthermofisher.com

Gradient Elution: A gradient, where the proportion of the organic solvent is increased over the course of the analytical run, is necessary to elute steroids with a wide range of polarities and to achieve the separation of closely eluting isomers. synnovis.co.uk A slow, shallow gradient is often required to resolve challenging isobaric pairs. synnovis.co.uk

| Time (min) | Mobile Phase A (%) (Water + 0.1% Formic Acid) | Mobile Phase B (%) (Methanol + 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 65 | 35 |

| 2.0 | 65 | 35 |

| 12.0 | 20 | 80 |

| 12.1 | 5 | 95 |

| 14.0 | 5 | 95 |

| 14.1 | 65 | 35 |

| 16.0 | 65 | 35 |

This table illustrates a typical gradient profile designed to separate multiple steroids in a single run. synnovis.co.uk

The successful application of the HPLC methods described above is critical for resolving key stereoisomers in biological samples. For example, cortisol metabolism involves the reduction of the A-ring, which can result in two different stereoisomers: 5alpha-tetrahydrocortisol (allo-tetrahydrocortisol) and 5beta-tetrahydrocortisol. These isomers must be chromatographically separated for accurate quantification. nih.gov

Similarly, isomers such as 20alpha-dihydrocortisone (B1212273) and 20beta-dihydrocortisone can interfere with the measurement of cortisol if not adequately resolved by the LC system, as they can share the same mass and fragmentation patterns. nih.gov Failure to separate these interfering metabolites can lead to falsely elevated cortisol results, potentially impacting clinical interpretation. Therefore, the power of LC-MS/MS in steroid metabolomics lies in the combination of highly selective chromatographic separation with highly specific mass spectrometric detection, a process in which internal standards like this compound play a vital role in ensuring quantitative accuracy.

Methodological Validation for Research Reproducibility

The validation of analytical methods is a critical process to ensure the reliability and reproducibility of research findings. When employing this compound as an internal standard in preclinical studies, a rigorous assessment of the method's performance characteristics is essential. This validation process typically adheres to guidelines set by regulatory bodies and scientific communities, focusing on several key parameters.

Accuracy, precision, and selectivity are the cornerstones of a validated analytical method. In the context of steroid metabolomics, these parameters ensure that the measurements of endogenous steroids are both reliable and specific.

Accuracy refers to the closeness of a measured value to the true value. In preclinical assays utilizing this compound, accuracy is often assessed by analyzing quality control (QC) samples with known concentrations of the target steroids. The results should be within a predefined percentage of the nominal value, typically ±15%.

Precision is the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV) and is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). For preclinical steroid analysis, a %CV of less than 15% is generally considered acceptable.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In steroid analysis, where numerous isomers and structurally similar compounds exist, selectivity is of utmost importance. The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity, and the unique mass transition of this compound ensures it does not interfere with the measurement of endogenous steroids.

Table 1: Illustrative Accuracy and Precision Data for a Preclinical Steroid Assay Using this compound This table presents hypothetical data representative of typical LC-MS/MS assay performance.

| Analyte | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

|---|---|---|---|---|---|

| Cortisol | 5.0 | 102.5 | 6.8 | 104.2 | 8.1 |

| 50.0 | 98.7 | 4.5 | 99.1 | 5.9 | |

| 500.0 | 101.1 | 3.2 | 100.5 | 4.3 | |

| Cortisone | 5.0 | 105.3 | 7.2 | 106.8 | 8.9 |

| 50.0 | 100.2 | 5.1 | 101.5 | 6.5 | |

| 500.0 | 99.8 | 3.9 | 100.9 | 5.1 | |

| 5β-Dihydrocortisol | 2.0 | 108.1 | 8.5 | 109.3 | 9.8 |

| 20.0 | 103.4 | 6.2 | 104.1 | 7.4 | |

| 200.0 | 101.9 | 4.8 | 102.6 | 6.1 |

Biological matrices such as plasma, serum, and urine are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, affecting the accuracy of quantification.

The primary role of a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects. Since the internal standard is chemically identical to the analyte of interest (5beta-Dihydrocortisol) and differs only in mass, it is assumed to co-elute and experience the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized.

The performance of this compound as an internal standard is evaluated by assessing its ability to track and correct for variability in sample preparation and matrix effects. This is often done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. The internal standard-normalized matrix effect should ideally be close to 100%, with a low coefficient of variation across different sources of the biological matrix.

Table 2: Representative Evaluation of Matrix Effects and Internal Standard Performance This table illustrates hypothetical data on how this compound compensates for matrix effects for its unlabeled counterpart.

| Analyte | Matrix | Matrix Effect (%) (Analyte alone) | Matrix Effect (%) (IS-Normalized) | %CV of IS-Normalized Matrix Effect |

|---|---|---|---|---|

| 5β-Dihydrocortisol | Plasma | 78.2 | 98.5 | 4.2 |

| Urine | 85.1 | 101.3 | 3.8 | |

| Cortisol | Plasma | 82.5 | 99.1 | 5.1 |

| Urine | 88.9 | 100.8 | 4.5 |

Integration in Comprehensive Metabolomic Profiling of Steroids

This compound is a valuable tool for integration into comprehensive metabolomic profiling of steroids. In such studies, a large number of steroids are measured simultaneously to obtain a detailed snapshot of the steroidogenic pathways. The inclusion of a panel of deuterated internal standards, including this compound, is crucial for achieving accurate quantification across a wide range of steroid concentrations.

In a typical steroidomics workflow, a mixture of stable isotope-labeled internal standards, including this compound for the quantification of 5beta-Dihydrocortisol, is added to each sample at the beginning of the sample preparation process. This allows for the correction of variability introduced during extraction, derivatization (if any), and LC-MS/MS analysis.

The use of this compound in comprehensive steroid profiling enables researchers to:

Accurately quantify the levels of 5beta-Dihydrocortisol, a key metabolite of cortisol.

Reliably compare steroid profiles across different study groups and time points.

The integration of this compound and other deuterated standards into steroid metabolomics platforms is a critical step towards the standardization and harmonization of steroid analysis, facilitating the discovery and validation of novel biomarkers for a range of endocrine-related diseases.

Experimental Research Models and Study Designs Utilizing 5beta Dihydrocortisol D6

In Vitro Enzymatic Assays for Steroid Biotransformation Studies

In the realm of steroid biochemistry, understanding the kinetics and mechanisms of enzymes responsible for steroid synthesis and catabolism is fundamental. 5β-Dihydrocortisol-d6 is instrumental in in vitro assays designed to probe the activity of key enzymes, most notably steroid 5β-reductase (AKR1D1), which catalyzes the conversion of cortisol to 5β-dihydrocortisol.

In these assays, a known amount of 5β-Dihydrocortisol-d6 is added to the reaction mixture containing the enzyme source (such as liver microsomes or purified recombinant enzymes) and the substrate (e.g., cortisol). Following incubation, the reaction products are extracted and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The deuterated standard allows for precise quantification of the newly formed 5β-dihydrocortisol, enabling the determination of enzyme kinetic parameters like Vmax and Km. While specific studies detailing the use of 5β-Dihydrocortisol-d6 for determining the full kinetic profile of steroid 5β-reductase are not prevalent in the public domain, this methodology is a standard approach in enzymology.

A hypothetical data table illustrating the type of results that could be generated from such an assay is presented below:

| Substrate Concentration (µM) | Velocity (pmol/min/mg protein) |

| 1 | 10.2 |

| 5 | 45.5 |

| 10 | 75.1 |

| 20 | 110.8 |

| 50 | 150.3 |

Ex Vivo Cellular and Tissue Culture Models for Metabolic Investigations

Ex vivo models, including primary cell cultures and tissue explants, offer a more physiologically relevant system to study steroid metabolism compared to isolated enzyme assays. In this context, 5β-Dihydrocortisol-d6 can be used to trace the metabolic fate of 5β-dihydrocortisol within intact cells or tissues.

For instance, hepatocytes or adrenal cells can be cultured and incubated with 5β-Dihydrocortisol-d6. Over time, cell lysates and culture media can be collected and analyzed by LC-MS to identify and quantify downstream metabolites. This approach can reveal the pathways of 5β-dihydrocortisol catabolism and the influence of various physiological or pharmacological agents on these pathways. While direct studies employing 5β-Dihydrocortisol-d6 in this manner are not readily found in published literature, this experimental design is a cornerstone of metabolic research.

Application in Stable Isotope Tracer Experiments for Metabolic Flux Analysis

Stable isotope tracers are powerful tools for dissecting the dynamics of metabolic pathways in vivo. 5β-Dihydrocortisol-d6, as a deuterated analog, is ideally suited for such studies, allowing researchers to trace the movement of cortisol metabolites through various physiological compartments.

In preclinical animal models, 5β-Dihydrocortisol-d6 can be administered to investigate the whole-body metabolism and clearance of 5β-dihydrocortisol. Following administration (e.g., via intravenous injection or oral gavage), biological samples such as blood, urine, and tissues can be collected at various time points. The analysis of these samples for the presence of 5β-Dihydrocortisol-d6 and its metabolites provides insights into its distribution, biotransformation, and excretion. This information is crucial for understanding the physiological role of 5β-dihydrocortisol and how its metabolism may be altered in disease states.

By employing stable isotope dilution techniques, researchers can use 5β-Dihydrocortisol-d6 to determine the production and clearance rates of endogenous 5β-dihydrocortisol. A continuous infusion of a known amount of the deuterated tracer is administered until a steady state is reached. At this point, the ratio of the labeled to unlabeled 5β-dihydrocortisol in the plasma can be used to calculate the endogenous production rate. This approach provides a dynamic measure of steroid metabolism that is more informative than static concentration measurements.

A simplified representation of data from a stable isotope dilution study is shown in the table below:

| Parameter | Value |

| Infusion Rate of 5β-Dihydrocortisol-d6 (ng/kg/min) | 10 |

| Plasma Concentration of 5β-Dihydrocortisol-d6 (ng/mL) | 2.5 |

| Plasma Concentration of 5β-Dihydrocortisol (ng/mL) | 5.0 |

| Production Rate of 5β-Dihydrocortisol (ng/kg/min) | 20 |

Use in Preclinical Research for Mechanistic Elucidation of Steroid Actions

Beyond its role as a tracer, the non-deuterated form, 5β-dihydrocortisol, has been implicated in various physiological processes. While 5β-dihydrocortisol itself does not bind to the glucocorticoid receptor, it has been shown to potentiate the action of other glucocorticoids. Preclinical studies investigating these mechanisms can indirectly benefit from the use of 5β-Dihydrocortisol-d6 as an analytical standard to accurately measure the levels of endogenous 5β-dihydrocortisol in response to various stimuli or interventions. This precise quantification is essential for correlating the concentration of the metabolite with observed physiological effects.

Methodological Considerations and Challenges in Deuterated Steroid Analysis

Impact of Isotopic Labeling on Chromatographic Behavior and Ionization Efficiency

While stable isotope-labeled internal standards are often considered to behave identically to their unlabeled counterparts, subtle but significant differences can arise, particularly with deuterium (B1214612) labeling. These differences can manifest as altered chromatographic retention times and, in some cases, variations in ionization efficiency.

Chromatographic Isotope Effect: The most commonly observed phenomenon is the "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reversed-phase liquid chromatography (LC). nih.govacs.orghilarispublisher.com This is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. While this time difference is often minimal, it can be problematic if not properly accounted for, especially in high-throughput analyses with narrow peak widths. Inadequate chromatographic resolution can lead to incomplete co-elution, which may compromise the accuracy of quantification if matrix effects vary across the elution window.

To mitigate these potential issues, the use of internal standards labeled with heavier isotopes like ¹³C is often recommended. nih.govacs.org ¹³C-labeled standards exhibit a much less pronounced chromatographic isotope effect and are less likely to alter fragmentation pathways, providing a more robust internal standard.

Table 1: Potential Impacts of Deuterium Labeling on Analytical Parameters

| Analytical Parameter | Potential Impact of Deuterium Labeling | Mitigation Strategy |

|---|---|---|

| Chromatographic Retention Time | Earlier elution in reversed-phase LC (Isotope Effect). nih.govacs.org | Ensure sufficient chromatographic resolution; consider ¹³C-labeled standards. nih.gov |

| Ionization Efficiency | Generally minimal impact, but can vary in specific cases. | Thorough validation of ionization response for both labeled and unlabeled compounds. |

| MS/MS Fragmentation | Possible alteration of fragmentation patterns and product ion ratios. hilarispublisher.com | Careful selection of precursor/product ion pairs; consider ¹³C-labeled standards. acs.org |

Strategies for Mitigating Cross-Contamination in Deuterated Standard Handling

A significant practical challenge in using deuterated internal standards is the risk of cross-contamination. The working solutions of these standards are typically at concentrations several orders of magnitude higher than the endogenous levels of the analytes being measured. Even minute amounts of the deuterated standard contaminating a sample can lead to erroneously high results. Therefore, stringent laboratory practices are essential to prevent such contamination.

Best Practices for Handling: A multi-faceted approach is required to minimize the risk of cross-contamination. This includes dedicated laboratory equipment, meticulous cleaning protocols, and careful workflow management. quimivita.com Using separate sets of pipettes, vials, and solvent bottles for high-concentration standards and low-concentration samples is a critical first step. sciex.comchromatographyonline.com All glassware should be scrupulously cleaned, and the use of detergents should be avoided as they can leave residues that interfere with analysis. sciex.com

Workflow and Environmental Controls: The physical separation of sample preparation areas from standard preparation areas is highly recommended. Preparing mobile phases and sample diluents before handling concentrated standards can also reduce the risk of airborne contamination. sciex.com Furthermore, implementing a "shutdown" method at the end of each analytical run to thoroughly flush the LC system and autosampler can help prevent carryover from one batch to the next. sciex.com

Table 2: Key Strategies for Preventing Cross-Contamination

| Strategy Category | Specific Action | Rationale |

|---|---|---|

| Equipment and Labware | Use dedicated pipettes, vials, and solvent bottles for standards and samples. sciex.comchromatographyonline.com | Prevents direct transfer of concentrated standard to samples. |

| Employ sterilized equipment for each new sample. quimivita.com | Eliminates carryover between individual samples. | |

| Avoid washing labware with detergents. sciex.com | Detergent residues can act as contaminants and cause ion suppression. | |

| Workflow and Procedures | Physically separate standard and sample preparation areas. | Minimizes airborne and accidental transfer of standards. |

| Prepare mobile phases and diluents before handling concentrated standards. sciex.com | Reduces the chance of contaminating shared reagents. | |

| Never return unused reagents to the original container. quimivita.com | Protects the stock solution from potential contamination. | |

| System Maintenance | Implement a system flush or "shutdown" method between batches. sciex.com | Cleans the LC column and autosampler to reduce carryover. |

| Regularly analyze blank samples. rsc.org | Monitors for the presence of background contamination. |

Inter-Laboratory Standardization and Harmonization of Analytical Protocols

Achieving consistent and comparable results for steroid hormone measurements across different laboratories is a significant challenge. Variations in analytical methods, calibration procedures, and the handling of internal standards can lead to considerable inter-laboratory variability. nih.govnist.gov This lack of harmonization can impede clinical diagnostics, multi-center research studies, and the establishment of universal reference intervals.

The Need for Standardization Programs: To address this issue, standardization and harmonization programs have been established by organizations such as the Centers for Disease Control and Prevention (CDC). cdc.govmyadlm.org The CDC's Hormone Standardization (HoSt) Program, for example, aims to improve the accuracy and reliability of testosterone (B1683101) and estradiol (B170435) measurements by providing reference materials and assessing the performance of participating laboratories. researchgate.netcdc.gov Such programs are crucial for ensuring that results are traceable to a common reference, thereby improving inter-laboratory agreement.

Challenges in Harmonization: Inter-laboratory comparison studies for various steroids have highlighted several sources of variability, even among laboratories using sophisticated LC-MS/MS methods. dntb.gov.uaresearchgate.net These include differences in sample preparation techniques, chromatographic conditions, mass spectrometry instrumentation, and the choice and implementation of calibration strategies. nih.gov While the use of a common deuterated internal standard like 5beta-Dihydrocortisol-d6 is a step towards harmonization, it does not in itself guarantee comparable results. Each laboratory must still meticulously validate its own method to ensure accuracy and precision.

The ultimate goal of harmonization is to ensure that a patient's sample would yield the same clinically meaningful result, regardless of the laboratory performing the analysis. This requires a concerted effort from individual laboratories to adhere to best practices, as well as the continued development and participation in external quality assessment and standardization programs.

Future Directions in 5beta Dihydrocortisol D6 Research and Applications

Emerging Analytical Technologies for High-Throughput Steroid Quantification

The demand for rapid and sensitive analysis of large panels of steroids has driven the development of advanced analytical platforms. The role of 5beta-Dihydrocortisol-d6 as an internal standard is indispensable for ensuring accuracy and precision in these emerging methods. sigmaaldrich.comirisotope.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for steroid analysis, largely replacing less specific immunoassays. sciex.com Future advancements are focused on increasing throughput and sensitivity. chromatographytoday.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, for instance, offer faster separation times and better resolution for complex biological samples. chromatographytoday.com When coupled with the latest generation of mass spectrometers, these systems can quantify a comprehensive steroid profile in a matter of minutes. mdpi.com

Stable isotope-labeled internal standards like this compound are essential in these workflows. sigmaaldrich.com They co-elute with the target analyte and experience similar ionization effects, effectively correcting for variations in sample preparation and instrument response. amazonaws.com This minimizes matrix effects and improves the reliability of quantification, which is crucial when analyzing steroids at very low physiological concentrations. sigmaaldrich.comresearchgate.net

Newer ionization techniques and mass spectrometry platforms are also emerging. Technologies like Paper Spray Mass Spectrometry and high-resolution systems (e.g., ZenoTOF) promise to reduce sample preparation time and enhance specificity, further enabling high-throughput applications. sciex.commsacl.org Electron-activated dissociation (EAD) provides detailed structural information, helping to distinguish between steroid isomers that are otherwise difficult to separate. sciex.com The availability of high-purity deuterated standards such as this compound will be paramount to the validation and implementation of these next-generation analytical methods in clinical and research settings. nih.gov

| Analytical Technology | Key Advantage | Role of this compound |

|---|---|---|

| UHPLC-MS/MS | Increased speed and resolution for multi-steroid panels. chromatographytoday.com | Corrects for analytical variability and matrix effects during rapid analysis. sigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | High specificity and ability to distinguish between structurally similar compounds. sciex.com | Provides an accurate mass reference for confident identification and quantification. irisotope.com |

| Paper Spray & Direct Ionization MS | Minimal sample preparation, enabling rapid screening. msacl.org | Essential for direct quantification from complex matrices with minimal cleanup. msacl.org |

| Ion Mobility Spectrometry (IM-MS) | Separation of isomers based on shape and size, adding another dimension of separation. msacl.org | Aids in the validation and accurate quantification of specific isomers. msacl.org |

Integration with Systems Biology and Computational Modeling for Holistic Understanding

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational and mathematical modeling. mit.eduunimib.it Steroid metabolism, involving a complex network of enzymes and interconnected pathways, is an ideal candidate for this approach. nih.gov Accurate quantitative data for individual steroids, such as that obtained using this compound, are the foundation of these models. nih.gov

Cortisol is metabolized through several pathways, with the 5β-reductase (AKR1D1) enzyme playing a key role in its inactivation to 5beta-dihydrocortisol. nih.govbiorxiv.orgnih.gov Computational models of steroidogenesis can simulate the flow of metabolites through these pathways under various physiological and pathological conditions. By feeding high-quality, quantitative data from LC-MS/MS analyses into these models, researchers can:

Identify Biomarkers: Analyze metabolic flux to discover novel biomarkers for diseases characterized by altered cortisol metabolism, such as polycystic ovary syndrome (PCOS) or apparent mineralocorticoid excess. nih.gov

Understand Drug Effects: Model how pharmaceutical compounds impact steroid synthesis and clearance pathways. nih.gov

| Modeling Application | Required Input Data | Contribution of this compound |

|---|---|---|

| Metabolic Flux Analysis | Absolute concentrations of pathway intermediates (e.g., Cortisol, 5beta-Dihydrocortisol). | Enables precise measurement of 5beta-Dihydrocortisol, a key node in cortisol clearance. nih.gov |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Time-course data on drug and metabolite levels. | Allows for accurate tracking of cortisol metabolite formation over time following drug administration. nih.gov |

| Disease Progression Models | Cross-sectional and longitudinal steroid profiles from patient cohorts. | Provides reliable quantitative data for identifying statistically significant changes in steroid pathways associated with disease. nih.gov |

Novel Research Applications in Exploring Steroid-Related Biochemical Processes

Beyond its use as a simple quantification standard, this compound can be employed in innovative research designs to probe the dynamics of steroid metabolism. Deuterated steroids are invaluable tools for tracing metabolic pathways and determining the kinetics of enzymatic reactions. nih.govdntb.gov.ua

One key area of application is in metabolic flux studies. Researchers can administer a stable isotope-labeled precursor, such as d4-Cortisol, to a biological system (in vitro or in vivo) and track its conversion into various downstream metabolites. In such experiments, this compound would be used as the internal standard to accurately quantify the newly formed d4-5beta-Dihydrocortisol. This approach allows for the direct measurement of pathway activity and enzyme function, rather than just static metabolite levels.

Potential research applications include:

Determining 5β-Reductase (AKR1D1) Activity: Directly measuring the rate of cortisol conversion to 5beta-dihydrocortisol in liver cell cultures or patient-derived tissues to study the functional impact of genetic variants or the effect of potential enzyme inhibitors. biorxiv.org

Investigating Inter-individual Metabolic Differences: Understanding why individuals metabolize glucocorticoids at different rates, which has implications for personalized medicine and drug efficacy. nih.gov

Tracing Pathological Pathways: In conditions like PCOS, where altered cortisol metabolism is implicated, tracer studies can elucidate the specific enzymatic steps that are dysregulated. nih.gov

These dynamic studies provide a much deeper understanding of biochemical processes than static measurements alone. The use of this compound ensures that the measurements underpinning these sophisticated experimental designs are accurate and reliable, paving the way for new discoveries in steroid endocrinology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.